molecular formula C20H27N3O2S2 B2544577 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 2034383-27-0

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2544577
CAS RN: 2034383-27-0
M. Wt: 405.58
InChI Key: WLEDIRYEMMEEFK-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S2 and its molecular weight is 405.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Sulfonamide Hybrids

Sulfonamide-based hybrid compounds, including those with quinoline moieties, have been extensively studied for their diverse pharmacological properties. The synthesis of these compounds often involves integrating sulfonamide with aromatic or heterocyclic structures, leading to a variety of hybrids with enhanced biological activities. For example, Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids, highlighting the synthesis and biological activities of hybrids incorporating coumarin, indole, quinoline, and other pharmaceutical active scaffolds. These hybrids exhibit a range of activities, including antibacterial, antitumor, and anti-neuropathic pain effects, showcasing the potential of sulfonamide-based compounds in therapeutic applications Ghomashi et al., 2022.

Antimicrobial and Antithrombin Effects

Specific sulfonamide hybrids have demonstrated potent antimicrobial activities. Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with sulfonamide groups, showing significant activity against Gram-positive and Gram-negative bacteria. This work indicates the potential of sulfonamide hybrids in addressing resistant microbial strains and contributing to the development of new antibacterial agents Taguchi et al., 1992. Additionally, the antithrombin effects of sulfonamide compounds have been explored, with Okamoto et al. (1981) investigating the inhibitory potency of arginine derivative sulfonamides on thrombin, demonstrating their potential in anticoagulant therapy Okamoto et al., 1981.

Mechanism of Action

properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S2/c24-27(25,19-5-1-3-17-4-2-10-21-20(17)19)22-15-16-6-11-23(12-7-16)18-8-13-26-14-9-18/h1-5,10,16,18,22H,6-9,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEDIRYEMMEEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.